molecular formula C26H52 B13914748 2-Cyclohexyleicosane CAS No. 4443-56-5

2-Cyclohexyleicosane

Cat. No.: B13914748
CAS No.: 4443-56-5
M. Wt: 364.7 g/mol
InChI Key: JKGLILLLSMITKV-UHFFFAOYSA-N
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Description

2-Cyclohexyleicosane is an organic compound with the molecular formula C26H52. It is a derivative of eicosane, where a cyclohexyl group is attached to the second carbon of the eicosane chain. This compound is known for its unique structural properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyleicosane typically involves the alkylation of cyclohexane with a suitable eicosane derivative. One common method is the Friedel-Crafts alkylation, where cyclohexane reacts with 1-bromo-nonadecane in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyleicosane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclohexyleicosane has several applications in scientific research:

    Chemistry: Used as a model compound in studying hydrocarbon reactions and mechanisms.

    Biology: Investigated for its potential interactions with biological membranes and lipid bilayers.

    Medicine: Explored for its role in drug delivery systems and as a hydrophobic moiety in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and as a lubricant additive

Mechanism of Action

The mechanism of action of 2-Cyclohexyleicosane involves its interaction with molecular targets such as enzymes and receptors. The cyclohexyl group can enhance the hydrophobic interactions with lipid membranes, facilitating its incorporation into biological systems. Additionally, the compound’s structure allows it to participate in various chemical reactions, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexyleicosane is unique due to its combination of a long eicosane chain and a cyclohexyl group. This structure imparts distinct physical and chemical properties, making it valuable in various research and industrial applications .

Properties

CAS No.

4443-56-5

Molecular Formula

C26H52

Molecular Weight

364.7 g/mol

IUPAC Name

icosan-2-ylcyclohexane

InChI

InChI=1S/C26H52/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25(2)26-23-20-18-21-24-26/h25-26H,3-24H2,1-2H3

InChI Key

JKGLILLLSMITKV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(C)C1CCCCC1

Origin of Product

United States

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